molecular formula C14H18N2O3S B2598903 N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide CAS No. 1396685-91-8

N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide

Cat. No. B2598903
CAS RN: 1396685-91-8
M. Wt: 294.37
InChI Key: AVAVUSOPOFQRSZ-UHFFFAOYSA-N
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Description

N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide, also known as MBBS, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a sulfonamide derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Formamidine Synthesis

N-sulfonyl formamidines, including our compound of interest, play a crucial role in pharmaceutical and agrochemical industries. Researchers have developed an operationally rapid and efficient synthesis method for N-sulfonyl formamidines under mild conditions. This method involves the reaction of a mixture of an amine, a sulfonyl azide, and a terminal ynone in a catalyst-free and solvent-free system. Terminal ynones serve as the carbon source for formamidines, leading to their formation via complete cleavage of C-C bonds .

Insecticidal and Acaricidal Agents

N-sulfonyl formamidines find applications in insecticidal and acaricidal drugs. For instance:

Sustainable Synthesis Methods

Efforts to develop sustainable synthetic methods for N-sulfonyl formamidines continue. Researchers aim to minimize environmental impact by avoiding metal catalysts and using environmentally friendly solvents. The recent one-pot multicomponent approach proposed by Wusiman and colleagues is a step in this direction .

Beyond Pharmaceuticals

While N-sulfonyl formamidines are primarily associated with drug-related research, their applications extend beyond pharmaceuticals. Researchers explore their potential in materials science, catalysis, and other fields.

properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-20(18,14-6-2-1-3-7-14)15-8-4-5-9-16-10-12-19-13-11-16/h1-3,6-7,15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAVUSOPOFQRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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